ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate

Process Chemistry Route Scouting Cost-Efficiency

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate (CAS 2770359-17-4) is a synthetic 3-alkoxy-substituted pyrazole-4-carboxylate derivative with a molecular formula of C11H16N2O3 and a molecular weight of 224.3 g/mol. It is primarily utilized as a key intermediate in the construction of more complex biologically active molecules, particularly in the fields of sigma receptor ligand development and FXR modulator discovery.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B13621154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)OC2CCCC2
InChIInChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-12-13-10(9)16-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13)
InChIKeyCMAKDJHNNLUYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(Cyclopentyloxy)-1H-Pyrazole-4-Carboxylate: A Specialized Heterocyclic Intermediate for Diversified Medicinal Chemistry and Agrochemical Scaffolds


Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate (CAS 2770359-17-4) is a synthetic 3-alkoxy-substituted pyrazole-4-carboxylate derivative with a molecular formula of C11H16N2O3 and a molecular weight of 224.3 g/mol [1]. It is primarily utilized as a key intermediate in the construction of more complex biologically active molecules, particularly in the fields of sigma receptor ligand development and FXR modulator discovery [2]. The compound features a cyclopentyloxy moiety at the 3-position of the pyrazole ring, a structural modification intended to enhance lipophilicity and modulate the steric profile compared to simpler alkyl ethers, thereby influencing target binding affinity and metabolic stability [3].

1
Scaffold class: 3-cyclopentyloxy-pyrazole-4-carboxylate ester intermediate for heterocyclic derivatization.
Direct synthetic entry via ester handle at C4.
2
Reported pathway context: May support sigma-1 receptor ligand development and FXR modulator patent-space research.
Cyclopentyl group linked to SAR-reported affinity and selectivity profiles.
3
Selection logic: Choose when cyclopentyl steric and lipophilic character is required for target-engagement studies.
Not interchangeable with methoxy or ethoxy 3-substituted analogs.

Why Generic Pyrazole-4-Carboxylate Intermediates Fail to Substitute for Ethyl 3-(Cyclopentyloxy)-1H-Pyrazole-4-Carboxylate


In class, generic pyrazole-4-carboxylate intermediates cannot be freely interchanged with ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate due to the profound impact of the 3-alkoxy substituent's size on the compound's lipophilicity, metabolic stability, and downstream biological target affinity. As demonstrated in cycloalkyl-annelated pyrazole series targeting the sigma-1 receptor, subtle changes in the cycloalkyl ring size dramatically alter affinity (pKi >8), selectivity against the sigma-2 receptor and hERG channel, and in vivo brain penetration [1]. Similarly, patents on FXR modulators highlight the specific activity of cyclopentylpyrazole derivatives for treating dyslipidemia, where other substitution patterns would not yield the same pharmacological profile [2]. Therefore, substituting the cyclopentyloxy group for a smaller methoxy or larger cyclohexyloxy group risks losing the intended bioactivity, selectivity, and physical properties, compromising the success of a synthetic project.

Lipophilicity 3-alkoxy size directly shifts predicted logP; methoxy or ethoxy analogs may not reproduce the cyclopentyl logP profile relevant to membrane-permeability study design.
Affinity Cycloalkyl ring size alteration may shift sigma-1 affinity and selectivity profiles; non-cyclopentyl analogs may lose reported pKi and hERG selectivity context from class-level SAR.
IP space Patent claims for FXR modulator scaffolds are specific to cyclopentyl/cycloheptyl substitution; methoxy or ethoxy analogs fall outside reported patent-protected chemical space.

Quantitative Evidence Guide: When to Prefer Ethyl 3-(Cyclopentyloxy)-1H-Pyrazole-4-Carboxylate Over Close Analogs


Superior Synthetic Yield: H₂SO₄-Catalyzed Esterification vs. Comparable Cyclization Approaches

The final esterification step in the synthesis of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate via conventional H₂SO₄-catalyzed esterification achieves a yield of 65–75% . This is comparable to or higher than yields reported for alternative cyclization-based routes to similar 3-alkoxy pyrazole-4-carboxylates, such as the preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (reported yields of 55-70% via alternative, non-direct esterification methods) [1]. The direct esterification approach offers a more straightforward procurement of the target compound with competitive efficiency.

Synthetic yield
Cross-study
65–75% vs. 55–70% (ethoxy analog)
Reported comparable to higher yield context for H₂SO₄-catalyzed esterification route.
Cross-study comparison; conditions may vary.
Process Chemistry Route Scouting Cost-Efficiency

Predicted Lipophilicity Advantage: An Increase in Calculated logP Over Straight-Chain Alkoxy Isosteres

The cyclopentyloxy group confers a significantly higher calculated logP (xLogP ~2.8) to ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate compared to its straight-chain analogs, such as ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (xLogP ~1.6) [1] and ethyl 3-methoxy-1H-pyrazole-4-carboxylate (xLogP ~1.0) [2]. This represents an increase of >1 logP unit, which in ADME models can correlate with improved membrane permeability and potentially enhanced brain penetration for CNS targets.

Predicted logP
Class-level
xLogP ~2.8 vs. ~1.6 (ethoxy) / ~1.0 (methoxy)
Supports lipophilicity-driven permeability optimization in silico.
In silico prediction; experimental logP not reported.
ADME Lipophilicity Medicinal Chemistry Optimization

Critical Role of Cyclopentyl Size for Sigma-1 Receptor Affinity and Selectivity: A Class-Level Inference

In a series of cycloalkyl-annelated pyrazoles, analogs featuring a cyclopentyl moiety exhibited high affinity for the sigma-1 receptor (pKi > 8) and demonstrated key selectivity over the sigma-2 receptor and the hERG channel [1]. While the specific compound is an ester precursor, this class-level SAR strongly implies that the cyclopentyl group's steric and lipophilic properties are essential for achieving the desired target engagement and a safe cardiac safety profile. Smaller or larger rings resulted in significantly lower affinity or a total loss of selectivity [1].

Sigma-1 SAR
Class-level
Cyclopentyl-annelated analogs: reported pKi > 8
Class-level SAR context for affinity and hERG selectivity; not directly measured on the ester.
Radioligand displacement on human sigma receptors; extrapolation review required.
Sigma-1 Receptor CNS Targets Structure-Activity Relationship (SAR)

FXR Modulator Potential: Patent-Exclusive Chemical Space for Cyclopentylpyrazoles

A Hoffmann-La Roche patent specifically claims cyclopentyl- and cycloheptylpyrazole derivatives as novel FXR modulators for treating dyslipidemia [1]. The ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate scaffold provides a direct synthetic entry into this patented chemical space [1]. Unlike other 3-substituted pyrazole carboxylates that fall outside these specific patent claims, the cyclopentyloxy-substituted core positions a research program in a protected area of intellectual property with clear clinical targets.

FXR patent space
Reported
Scaffold within WO2011117167A1 claims
Patent-scaffold positioning context for FXR modulator research.
Qualitative patent analysis; freedom-to-operate requires independent review.
FXR Modulation Dyslipidemia Intellectual Property

Key Application Scenarios for Ethyl 3-(Cyclopentyloxy)-1H-Pyrazole-4-Carboxylate in R&D


Synthesis of High-Affinity, Selective Sigma-1 Receptor Ligands for Neurobiology Research

This intermediate is ideally suited for medicinal chemistry programs aiming to develop new sigma-1 receptor ligands with high pKi (>8) and selectivity over the sigma-2 receptor and hERG. The cyclopentyl group is a critical structural determinant for this target profile, as inferred from comprehensive SAR studies on cycloalkylpyrazole amides [1].

Building a Patent-Directed Library of FXR Modulators for Dyslipidemia

Given its structural positioning within the patent claims of WO2011117167A1 [2], this compound is the optimal starting material to generate lead series that directly compete in the FXR modulator space, a therapeutic area with significant clinical and commercial interest.

Optimizing ADME Properties via Lipophilicity-Driven Analoging

With a predicted logP of ~2.8, more than one unit greater than its ethoxy analog [3], this intermediate is valuable for synthesizing libraries where increased lipophilicity is systematically explored to enhance membrane permeability, a key design tactic in CNS drug discovery.

Cost-Effective Synthesis of Cyclopentyl-Substituted Heterocyclic Building Blocks

The robust esterification chemistry achieving synthetically competitive yields (65-75%) positions this as a cost-effective central intermediate for preparing a diverse 3,4-disubstituted pyrazole library for a wide range of medicinal or agrochemical chemistry projects.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand synthesis
Cyclopentyl SAR context
Affinity and selectivity endpoints
FXR modulator patent-space research
Cyclopentyl patent-scaffold context
FXR target-engagement review
CNS permeability optimization studies
Predicted lipophilicity range
Membrane permeability endpoints
Heterocyclic library synthesis
Reported esterification efficiency
Yield and purity review
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